molecular formula C23H18Cl2N2O B2886559 1-[(2,6-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole CAS No. 400084-09-5

1-[(2,6-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole

Cat. No.: B2886559
CAS No.: 400084-09-5
M. Wt: 409.31
InChI Key: WSDCWNBPDOELNS-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole is a pyrazole derivative featuring a 2,6-dichlorobenzyloxy group at position 1, a methyl group at position 4, and phenyl substituents at positions 3 and 3. Its fully unsaturated pyrazole core distinguishes it from partially saturated dihydropyrazoline analogs.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methoxy]-4-methyl-3,5-diphenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O/c1-16-22(17-9-4-2-5-10-17)26-27(23(16)18-11-6-3-7-12-18)28-15-19-20(24)13-8-14-21(19)25/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDCWNBPDOELNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC=CC=C2)OCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2,6-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C23H18Cl2N2O
  • Molar Mass : 409.30782 g/mol
  • CAS Number : [Not specified in provided data]

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes:

  • Muscarinic Receptor Antagonism : It has been noted for its role as a muscarinic receptor antagonist, particularly affecting M3 muscarinic acetylcholine receptors. This action can be beneficial in treating respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and rhinitis by inhibiting bronchoconstriction and mucus secretion .
  • Anticancer Activity : Pyrazole derivatives have been extensively studied for their anticancer properties. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells. In vitro studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells .

Biological Activity Overview

Activity Type Details
Anticancer Induces apoptosis in cancer cells; shows significant growth inhibition with IC50 values ranging from 0.83 to 1.81 μM .
Anti-inflammatory Exhibits endotoxin-neutralizing activity by inhibiting nitric oxide production .
Antimicrobial Demonstrates potential antimicrobial properties against various pathogens .
Phytopathogenic Activity Effective against certain phytopathogenic fungi, indicating potential agricultural applications .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of pyrazole derivatives, including this compound against human tumor cell lines. The results indicated that compounds induced apoptosis and significantly inhibited cell migration and clonogenic survival in MCF-7 cells. Flow cytometry analysis revealed that these compounds arrested the cell cycle at the G1 phase by downregulating cyclin D2 and CDK2 levels, leading to increased apoptosis markers such as DNA fragmentation .

Case Study 2: Respiratory Diseases

In a clinical context, the compound was included in a pharmaceutical combination aimed at treating respiratory conditions associated with muscarinic receptor activity. The combination demonstrated improved efficacy in managing symptoms of COPD compared to standard treatments alone .

Comparison with Similar Compounds

Research Findings and Implications

  • Binding Interactions : The 2,6-dichloro substitution in collagenase inhibitors () correlates with tighter hydrogen bonds, suggesting the target compound’s dichlorobenzyl group may optimize similar interactions in enzyme binding pockets .
  • Synthetic Considerations : Introducing the dichlorobenzyloxy group likely involves nucleophilic substitution, as seen in Isoconazole synthesis (). However, the target’s bulkier 3,5-diphenyl groups may require advanced regioselective strategies .
  • Stability and Reactivity : The pyrazole core’s aromaticity enhances thermal stability compared to dihydropyrazolines, which are more prone to oxidation .

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